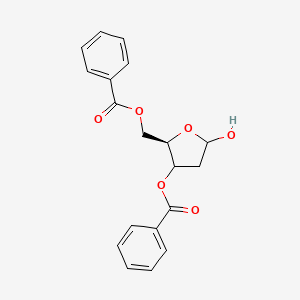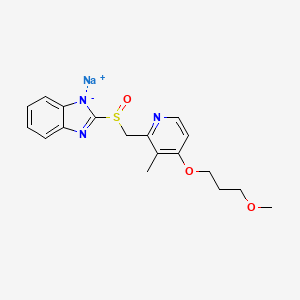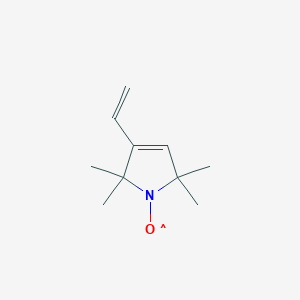
DL-erythro Ritalinic Acid-d10 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-erythro Ritalinic Acid-d10 (Major), also known as DL-erythro Ritalinic Acid-d10 (Major), is a useful research compound. Its molecular formula is C₁₃H₇D₁₀NO₂ and its molecular weight is 229.34. The purity is usually 95%.
BenchChem offers high-quality DL-erythro Ritalinic Acid-d10 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-erythro Ritalinic Acid-d10 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It’s known that the ces1a1 enzyme, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Pharmacokinetics
It’s known that the ces1a1 enzyme, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer . This could potentially influence the compound’s ADME properties and their impact on bioavailability.
生化学分析
Biochemical Properties
DL-erythro Ritalinic Acid-d10 (Major) is a metabolite of Methylphenidate (MPH), a drug primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . The compound interacts with enzymes such as CES1A1, which is highly expressed in the liver, intestine, placenta, and brain .
Cellular Effects
It is known that its parent compound, MPH, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .
Molecular Mechanism
It is known that MPH, its parent compound, undergoes minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation to form various metabolites .
Temporal Effects in Laboratory Settings
It is known that MPH, its parent compound, may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .
Dosage Effects in Animal Models
It is known that MPH, its parent compound, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .
Metabolic Pathways
DL-erythro Ritalinic Acid-d10 (Major) is involved in the metabolic pathways of its parent compound, MPH. Ritalinic acid is the main metabolite, but minor pathways and the formation of ethylphenidate have been reported to contribute to the toxicological profile .
Transport and Distribution
It is known that MPH, its parent compound, is well absorbed and rapidly hydrolyzed at the methyl ester site to its metabolite, ritalinic acid .
Subcellular Localization
It is known that MPH, its parent compound, is well absorbed and rapidly hydrolyzed at the methyl ester site to its metabolite, ritalinic acid .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for DL-erythro Ritalinic Acid-d10 (Major) involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Methylphenidate-d10", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "1. Methylphenidate-d10 is dissolved in water and treated with sodium hydroxide to form the corresponding free base.", "2. The free base is then acidified with hydrochloric acid to form the hydrochloride salt.", "3. The hydrochloride salt is treated with sodium hydroxide to form the free base once again.", "4. The free base is then reacted with deuterated acetic anhydride to form the deuterated ester.", "5. The deuterated ester is hydrolyzed with sodium hydroxide to form the deuterated acid.", "6. The deuterated acid is extracted with ethyl acetate and dried over sodium sulfate.", "7. The resulting product is DL-erythro Ritalinic Acid-d10 (Major)." ] } | |
CAS番号 |
1330166-48-7 |
分子式 |
C₁₃H₇D₁₀NO₂ |
分子量 |
229.34 |
同義語 |
(αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


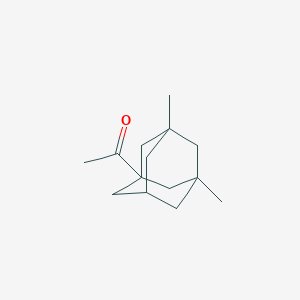
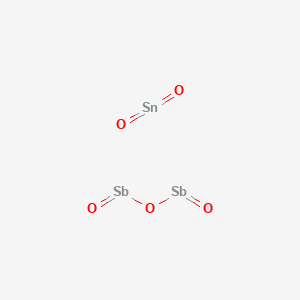
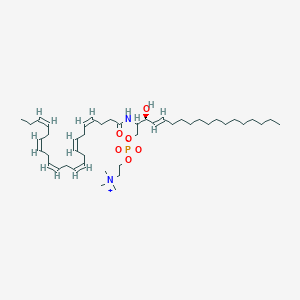
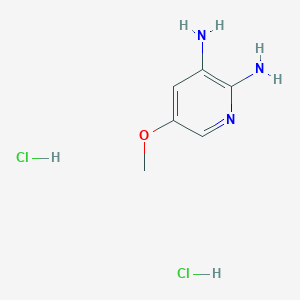
![Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147212.png)
